methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromones and benzodioxins. This compound is characterized by its unique structure, which includes a chromone core linked to a benzodioxin moiety through an ester linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 7-hydroxy-4-methylchromen-2-one with {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as an enzyme inhibitor, particularly cholinesterases and lipoxygenase.
Mechanism of Action
The mechanism of action of methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial biofilm formation, thereby preventing bacterial growth and proliferation . The compound’s enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate
- Methyl 7-(β-D-allopyranosyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-2-carboxylate
Uniqueness
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromone core and a benzodioxin moiety through an ester linkage is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.
Properties
CAS No. |
227094-36-2 |
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Molecular Formula |
C20H16O7 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H16O7/c1-23-19(21)11-26-13-3-4-14-17(9-13)27-10-15(20(14)22)12-2-5-16-18(8-12)25-7-6-24-16/h2-5,8-10H,6-7,11H2,1H3 |
InChI Key |
CYBCKZAGZNCTRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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